(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde and 3-methylimidazole under basic or acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while reduction could produce imidazole derivatives with reduced functional groups. Substitution reactions can introduce various substituents, leading to a diverse array of imidazole-based compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases and conditions.
Industry: It might find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of (5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one would depend on its specific biological or chemical activity. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through binding interactions. These interactions can modulate biological pathways and processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one include other imidazole derivatives with different substituents on the phenyl, furan, or imidazole rings. Examples include:
- 2-(2,4-dichlorophenyl)-3-methylimidazol-4-one
- 2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)imidazole
- 2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-ethylimidazol-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 2,4-dichlorophenyl and furan-2-ylmethylidene groups, along with the methyl group on the imidazole ring, can impart unique properties compared to other imidazole derivatives.
Properties
CAS No. |
895031-14-8 |
---|---|
Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-19-14(11-5-4-9(16)7-12(11)17)18-13(15(19)20)8-10-3-2-6-21-10/h2-8H,1H3/b13-8+ |
InChI Key |
LBLFCHNJWYWLBB-MDWZMJQESA-N |
Isomeric SMILES |
CN1C(=N/C(=C/C2=CC=CO2)/C1=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CN1C(=NC(=CC2=CC=CO2)C1=O)C3=C(C=C(C=C3)Cl)Cl |
solubility |
33 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.